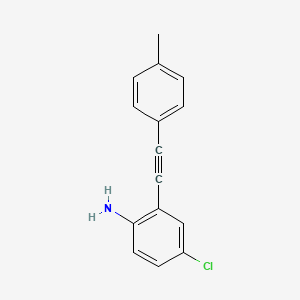

4-Chloro-2-(p-tolylethynyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12ClN |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

4-chloro-2-[2-(4-methylphenyl)ethynyl]aniline |

InChI |

InChI=1S/C15H12ClN/c1-11-2-4-12(5-3-11)6-7-13-10-14(16)8-9-15(13)17/h2-5,8-10H,17H2,1H3 |

InChI Key |

BRSYQTXPIQOVKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 4 Chloro 2 P Tolylethynyl Aniline

Palladium-Catalyzed Cross-Coupling Strategies

The creation of the bond between the aniline (B41778) ring and the tolylacetylene fragment is a critical step in the synthesis of 4-chloro-2-(p-tolylethynyl)aniline. Palladium-catalyzed cross-coupling reactions are the most prominent and effective methods for achieving this transformation.

Sonogashira Coupling of Substituted Haloanilines with Terminal Arylacetylenes

The Sonogashira reaction is a cornerstone in the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, a process catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would involve the reaction of a dihaloaniline, such as 2-iodo-4-chloroaniline or 2-bromo-4-chloroaniline, with 1-ethynyl-4-methylbenzene (p-tolylacetylene).

The efficiency of the Sonogashira coupling is highly dependent on the chosen catalyst system, which includes the palladium source and the ligands that coordinate to it. Commonly used palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org However, the development of more efficient systems is an ongoing area of research. libretexts.org

The choice of ligand is crucial for optimizing the reaction. Electron-rich phosphine (B1218219) ligands can enhance the rate of the oxidative addition step, a key part of the catalytic cycle. libretexts.org Bulky ligands can also improve catalytic activity by promoting the dissociation of the active palladium species. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands in Sonogashira couplings, sometimes even enabling copper-free reaction conditions. libretexts.org For instance, a novel palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been shown to facilitate room-temperature, copper-free Sonogashira reactions of challenging aryl bromides. nih.gov

The reaction conditions, including the base and solvent, also play a significant role. Amines like triethylamine (B128534) or diisopropylamine (B44863) are often used as the base. jk-sci.com The reaction can be carried out in various solvents, including THF, acetonitrile, and even in aqueous media under certain conditions. jk-sci.comnih.gov

Table 1: Catalyst and Ligand Systems in Sonogashira Coupling

| Palladium Source | Ligand | Co-catalyst | Base | Key Features |

| Pd(PPh₃)₄ / Pd(PPh₃)₂Cl₂ | Triphenylphosphine | CuI | Amine (e.g., Et₃N) | Classic, widely used system. libretexts.org |

| Pd₂(dba)₃ | Bulky, electron-rich phosphines | CuI or None | Cs₂CO₃, etc. | Enhanced efficiency. libretexts.org |

| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | CuI or None | Various | Can facilitate copper-free reactions. libretexts.org |

| [DTBNpP]Pd(crotyl)Cl | Di-tert-butylneopentylphosphine | None | TMP | Room-temperature, copper-free coupling. nih.gov |

| Pd/C | None | None | K₂CO₃ | Heterogeneous, ligand-free, in water. nih.govnih.gov |

This table provides a general overview of common catalyst systems. Specific conditions for the synthesis of this compound may vary.

The Sonogashira coupling is known for its broad substrate scope and tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. jk-sci.com The reactivity of the aryl halide typically follows the trend: I > Br > Cl > OTf. libretexts.org This means that for a substrate like a dihaloaniline, the coupling will preferentially occur at the more reactive halide position. For example, in a molecule containing both an iodine and a chlorine atom, the alkyne will predominantly couple at the iodo-substituted position. libretexts.org

The reaction is compatible with various functional groups on both the aryl halide and the terminal alkyne. This includes groups like hydroxyls, aldehydes, nitro groups, and even boronic esters. jk-sci.com This tolerance is a significant advantage, as it reduces the need for protecting groups in many synthetic routes.

Related Transition Metal-Catalyzed C-C Bond Formation Methods

While the Sonogashira reaction is the most direct method, other transition metal-catalyzed reactions can also be employed to form the crucial C-C bond. nih.govrsc.org For instance, nickel-catalyzed cross-coupling reactions have been explored for similar transformations. rsc.org These alternative methods may offer advantages in specific cases, such as improved yields or different substrate compatibility. The field of transition metal catalysis is continually evolving, with new catalysts and methods being developed that could be applied to the synthesis of complex molecules like this compound. youtube.com

Functional Group Interconversion and Derivatization Approaches

An alternative synthetic strategy involves starting with a pre-formed ethynylaniline skeleton and then introducing the chloro substituent. This approach relies on the principles of functional group interconversion, where one functional group is transformed into another. ub.eduvanderbilt.eduimperial.ac.uksolubilityofthings.com

Regioselective Introduction of the Chloro Substituent on Ethynylaniline Skeletons

The key challenge in this approach is achieving the regioselective introduction of the chlorine atom at the desired position (C-4) of the 2-(p-tolylethynyl)aniline (B1601917) core. Direct chlorination of anilines can be challenging as it often leads to a mixture of ortho and para substituted products, and sometimes poly-halogenation. nih.govresearchgate.net

To achieve regioselectivity, various methods can be employed. One approach involves using a directing group to guide the chlorinating agent to the desired position. nih.gov Another strategy is to utilize specific chlorinating reagents and reaction conditions that favor para-substitution. For example, the use of copper(II) chloride in an ionic liquid has been shown to achieve high yields of para-chlorinated anilines under mild conditions. nih.govresearchgate.net This method avoids the need for protecting the aniline's amino group.

Other advanced methods for regioselective C-H chlorination are also under development, which could potentially be applied to the synthesis of this compound. nih.gov These methods often rely on sophisticated catalyst design to control the site of chlorination. chemrxiv.org

Chemical Modifications of the p-Tolyl Moiety in Ethynylaniline Systems

The p-tolyl group in ethynylaniline systems, such as this compound, presents a versatile platform for a variety of chemical modifications. These transformations can be strategically employed to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. Key modifications focus on the methyl group and the aromatic ring of the tolyl moiety.

One of the primary modifications involves the oxidation of the benzylic methyl group. This can be achieved using a range of oxidizing agents to yield different oxidation states. For instance, mild oxidation can convert the methyl group into a hydroxymethyl or formyl group, while more vigorous conditions can lead to the formation of a carboxylic acid. These transformations are pivotal for introducing new functional groups that can participate in further reactions, such as esterification or amidation.

Another significant area of modification is the electrophilic substitution on the aromatic ring of the p-tolyl group. The methyl group is an ortho-, para-directing activator, which, in the case of the p-tolyl group, directs incoming electrophiles to the positions ortho to the methyl group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. These modifications can dramatically alter the electronic properties of the aryl ring, which in turn can modulate the properties of the entire ethynylaniline system.

The following table summarizes potential chemical modifications of the p-tolyl moiety:

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Benzylic Oxidation | Mild oxidizing agents (e.g., MnO2) | -CH2OH, -CHO |

| Benzylic Oxidation | Strong oxidizing agents (e.g., KMnO4) | -COOH |

| Nitration | HNO3/H2SO4 | -NO2 |

| Halogenation | X2/Lewis Acid (e.g., Br2/FeBr3) | -Br, -Cl |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | -C(O)R |

Multi-Component Reaction Pathways Incorporating this compound Precursors

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. Precursors to this compound, such as 4-chloro-2-iodoaniline (B181669) and p-tolylethyne, are ideal candidates for incorporation into MCRs to generate diverse molecular scaffolds.

Condensation Reactions with Arylalkynes and Aniline Derivatives

A prominent class of MCRs involving these precursors is the transition-metal-catalyzed coupling and condensation sequence. For example, a palladium-catalyzed Sonogashira coupling between a 2-haloaniline (like 4-chloro-2-iodoaniline) and an arylalkyne (like p-tolylethyne) can be performed in the presence of a third component, leading to a cascade reaction.

One such example is the synthesis of substituted quinolines. In this approach, the in situ generated 2-alkynyl aniline can undergo a condensation reaction with a carbonyl compound, followed by an intramolecular cyclization. The specific precursors, 4-chloro-2-iodoaniline and p-tolylethyne, could be utilized in a three-component reaction with an aldehyde. The reaction would proceed through an initial Sonogashira coupling to form this compound, which would then react with the aldehyde to form a propargylamine (B41283) intermediate. This intermediate can then undergo cyclization to afford a substituted quinoline (B57606).

The general scheme for such a three-component reaction is depicted below:

Step 1: Sonogashira Coupling 4-chloro-2-iodoaniline + p-tolylethyne → this compound

Step 2: Condensation and Cyclization this compound + R-CHO → Substituted Quinoline

This one-pot synthesis is highly efficient and allows for the rapid generation of a library of quinoline derivatives by varying the aldehyde component.

Stereoselective and Chemo-selective Synthesis Protocols for Related Structures

The development of stereoselective and chemo-selective methods is crucial for the synthesis of complex and biologically active molecules. For structures related to this compound, these protocols often focus on controlling the stereochemistry of newly formed chiral centers or selectively reacting one functional group in the presence of others.

In the context of 2-alkynyl anilines, a key challenge is the selective transformation of the alkyne or the aniline functionality. For instance, the development of chemoselective hydrogenation methods is of great interest. By choosing the appropriate catalyst and reaction conditions, it is possible to selectively reduce the alkyne to either a (Z)- or (E)-alkene, or even to a fully saturated alkyl chain, while leaving the chloro and amino groups untouched.

Furthermore, the aniline nitrogen can be a site for stereoselective reactions. For example, the synthesis of chiral non-racemic N-acylated or N-alkylated derivatives can be achieved using chiral auxiliaries or catalysts. These stereoselective modifications are essential for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

The following table provides examples of selective transformations for related 2-alkynyl aniline structures:

| Reaction Type | Catalyst/Reagents | Selectivity | Product |

| Alkyne Hydrogenation | Lindlar's Catalyst | Chemoselective & Stereoselective | (Z)-Alkene |

| Alkyne Hydrogenation | Na/NH3 (Birch Reduction) | Chemoselective & Stereoselective | (E)-Alkene |

| Alkyne Hydrogenation | Pd/C, H2 | Chemoselective | Alkane |

| N-Acylation | Chiral Acylating Agent | Stereoselective | Chiral Amide |

These selective protocols highlight the sophisticated level of control that can be achieved in the synthesis of complex aniline derivatives, paving the way for the creation of novel and well-defined molecular architectures.

Chemical Reactivity and Transformation Studies of 4 Chloro 2 P Tolylethynyl Aniline and Its Derivatives

Reactivity at the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond, or ethynyl moiety, is an electron-rich functional group that is central to many of the transformations of 4-Chloro-2-(p-tolylethynyl)aniline. Its reactivity is primarily characterized by cyclization reactions driven by the proximate amino group and addition reactions that break the pi bonds.

Cyclization and Annulation Reactions (e.g., Indole (B1671886) and Isoquinoline (B145761) Formation)

The strategic positioning of the amino and ethynyl groups in 2-alkynylanilines, such as this compound, makes them ideal precursors for intramolecular cyclization reactions to form heterocyclic systems, most notably indoles. rsc.orgresearchgate.net This transformation is a powerful and atom-economical method for constructing the indole core, which is a ubiquitous structural motif in natural products and pharmacologically active compounds. tcichemicals.com

A variety of transition metals, including palladium, gold, copper, and indium, have been shown to catalyze the cyclization of 2-alkynylanilines. rsc.orgrsc.orgkhanacademy.org These reactions typically proceed via an intramolecular hydroamination or aminometalation pathway. For instance, palladium-catalyzed cyclization can be achieved using catalysts like palladium(II) acetate, often in aqueous micellar media, which offers an environmentally benign approach. rsc.org Gold catalysts are also highly effective due to their exceptional carbophilicity, activating the alkyne toward nucleophilic attack by the aniline (B41778) nitrogen. rsc.orgkhanacademy.org

Table 1: Examples of Indole Synthesis via Cyclization of 2-Alkynylanilines

| Starting Material | Catalyst/Reagents | Conditions | Product | Reference(s) |

| 2-Alkynylaniline | Pd(OAc)₂ | 3% TPGS-750-M water, Heat | 2-Substituted Indole | rsc.org |

| 2-Alkynylaniline | Gold(III) or Gold(I) species | EtOH or EtOH-water, Room Temp | 2-Substituted Indole | rsc.orgkhanacademy.org |

| 2-Alkynylaniline | Indium catalyst | Varies | Polyfunctionalized Indole | rsc.org |

| 2-Alkynylaniline | Copper(II) catalyst, Boronic Acid | Aerobic conditions | 1,2-Disubstituted Indole | rsc.org |

While indole formation is a direct 5-endo-dig cyclization, the synthesis of isoquinolines from this compound is less direct. Isoquinoline synthesis generally requires a different arrangement of functional groups, such as a 2-alkynyl benzaldehyde (B42025) or a 2-alkynyl benzyl (B1604629) azide. wikipedia.orgresearchgate.netmasterorganicchemistry.com To form an isoquinoline from a 2-alkynylaniline, the aniline nitrogen would need to be incorporated into a side chain that could then cyclize onto the aromatic ring, a multi-step process. However, the related Bischler-Napieralski or Pictet-Spengler reactions provide established routes to isoquinoline and its derivatives from different precursors. researchgate.net

Electrophilic and Nucleophilic Additions Across the Triple Bond

The ethynyl group readily undergoes electrophilic addition reactions. numberanalytics.com Halogenation, with reagents like chlorine (Cl₂) or bromine (Br₂), can add one or two equivalents of the halogen across the triple bond. The addition of one equivalent typically results in an anti-addition, yielding a trans-dihaloalkene. masterorganicchemistry.comlibretexts.org The addition of a second equivalent leads to a tetrahaloalkane. masterorganicchemistry.com

Hydrohalogenation, the addition of hydrogen halides (HX) such as HBr or HCl, also proceeds across the triple bond. youtube.com For an internal, unsymmetrical alkyne like this compound, the addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that is bonded to the aryl ring, and the halide adds to the carbon bonded to the tolyl group. libretexts.orgmasterorganicchemistry.comlibretexts.org This regioselectivity is driven by the formation of the more stable vinyl cation intermediate. Addition of a second equivalent of HX results in a geminal dihalide, with both halogens attached to the same carbon. masterorganicchemistry.comyoutube.com

Nucleophilic addition to an electron-rich alkyne is less common than electrophilic addition and generally requires a highly reactive nucleophile or activation of the alkyne. wikipedia.org The reaction involves the attack of a nucleophile on one of the alkyne carbons, breaking a pi bond and forming a vinyl anion, which is subsequently protonated. libretexts.orgyoutube.comyoutube.comkhanacademy.org

Table 2: General Addition Reactions at the Ethynyl Moiety

| Reaction Type | Reagent | Expected Product Stereochemistry/Regiochemistry | Reference(s) |

| Halogenation (1 eq.) | X₂ (e.g., Br₂, Cl₂) | Anti-addition (trans-dihaloalkene) | masterorganicchemistry.comlibretexts.org |

| Halogenation (2 eq.) | X₂ (e.g., Br₂, Cl₂) | Tetrahaloalkane | masterorganicchemistry.com |

| Hydrohalogenation (1 eq.) | HX (e.g., HBr, HCl) | Markovnikov addition | masterorganicchemistry.comlibretexts.org |

| Hydrohalogenation (2 eq.) | HX (e.g., HBr, HCl) | Geminal dihalide | masterorganicchemistry.com |

Reactivity of the Aniline Nitrogen Center

The nitrogen atom of the aniline group is a key reactive center, functioning as both a base and a nucleophile. Its reactivity allows for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation and N-Arylation Strategies

The aniline nitrogen can be readily alkylated or arylated. N-alkylation can be achieved through various methods, including reaction with alkyl halides or reductive amination. wikipedia.org More modern and sustainable approaches involve the "hydrogen borrowing" or "hydrogen auto-transfer" methodology, where alcohols serve as alkylating agents in the presence of a suitable catalyst, producing water as the only byproduct.

N-arylation is most effectively accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This powerful reaction allows for the formation of a C-N bond between the aniline nitrogen and an aryl halide or triflate. rsc.orgresearchgate.netrsc.org The use of specialized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands has greatly expanded the scope of this reaction, enabling the coupling of even challenging substrates like aryl chlorides under relatively mild conditions. researchgate.nettcichemicals.com

Participation in Nucleophilic Aromatic Substitution Reactions

The aniline nitrogen of this compound can act as a nucleophile in nucleophilic aromatic substitution (SₙAr) reactions. nih.gov For this to occur, the aniline would react with a highly electron-deficient aromatic ring, such as one substituted with multiple strong electron-withdrawing groups (e.g., nitro groups). mdpi.com The mechanism involves the attack of the aniline nitrogen on the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com

Transformations Involving the Chloro Substituent on the Aryl Ring

The chlorine atom on the aromatic ring is the least reactive site of the molecule. Aryl chlorides are known to be significantly less reactive towards nucleophilic substitution than alkyl halides due to the strength of the C(sp²)-Cl bond, which has partial double-bond character from resonance with the aromatic ring. savemyexams.com

Direct nucleophilic aromatic substitution (SₙAr) of the chloro group requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the chlorine, which is not the case in this molecule. savemyexams.comacs.orgquora.com

However, the chloro substituent can be effectively transformed using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, can be used to replace the chlorine atom with another amino group by reacting it with a primary or secondary amine in the presence of a palladium catalyst. rsc.orgtcichemicals.comrsc.orgwikipedia.org Other important cross-coupling reactions applicable to aryl chlorides include the Suzuki coupling (to form a C-C bond with a boronic acid), the Sonogashira coupling (to form a C-C bond with a terminal alkyne), and the Heck coupling (to form a C-C bond with an alkene). An electrochemical reductive cross-coupling using a nickel catalyst also presents a viable method for arylating such chloro-substituted rings. nih.gov

Another potential transformation involves the diazotization of the aniline group, followed by a Sandmeyer reaction. wikipedia.org While this modifies the amino group, it provides a route to replace it with various other functionalities, which can in turn influence the reactivity of the entire scaffold, including the chloro substituent.

Cross-Coupling Reactions at the Aryl Halide Position

The chloro substituent at the 4-position of the aniline ring serves as a prime site for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for building more complex molecular frameworks by forming new carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications in this context is the Suzuki-Miyaura coupling. This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, the reaction of this compound with various arylboronic acids can introduce a new aryl group at the 4-position, leading to the synthesis of substituted 2-(p-tolylethynyl)biphenyl-4-amines. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Another important cross-coupling reaction is the Buchwald-Hartwig amination. This allows for the formation of a new carbon-nitrogen bond by reacting the aryl chloride with an amine in the presence of a palladium catalyst. This reaction is particularly useful for synthesizing more complex diarylamines or for introducing nitrogen-containing heterocycles at the 4-position.

The Sonogashira coupling, while the ethynyl group is already present, can be envisioned at the aryl halide position if a dihaloaniline precursor is used, highlighting the sequential reactivity that can be orchestrated on this scaffold.

Table 1: Exemplary Cross-Coupling Reactions at the 4-Position

| Coupling Partner | Catalyst System (Exemplary) | Product Type |

| Arylboronic Acid | Pd(OAc)2, SPhos, K3PO4 | 2-(p-tolylethynyl)biphenyl-4-amine derivatives |

| Amine/Amide | Pd2(dba)3, Xantphos, Cs2CO3 | N-Aryl-2-(p-tolylethynyl)aniline derivatives |

Influence on Aromatic Reactivity and Electronic Properties

The substituents on the aniline ring significantly influence its electronic properties and reactivity. The amino group (-NH2) is a strong activating group and is ortho-, para-directing, meaning it increases the electron density at these positions and directs incoming electrophiles there. The chloro group (-Cl) is a deactivating group but is also ortho-, para-directing due to its electron-withdrawing inductive effect and electron-donating resonance effect. The p-tolylethynyl group at the 2-position exerts a significant electronic influence. The triple bond has π-orbitals that can interact with the aromatic system, and the p-tolyl group provides further electronic modification.

Cascade and Domino Reaction Sequences Facilitated by the this compound Framework

The strategically placed functional groups in this compound make it an ideal substrate for cascade or domino reactions. These reactions involve a series of intramolecular transformations that occur sequentially in a single pot, leading to the rapid construction of complex polycyclic systems from simple starting materials.

Development of Complex Heterocyclic Systems (e.g., Quinolino-pyrrolophenanthridines)

A notable example of a cascade reaction involving a derivative of this scaffold leads to the formation of complex heterocyclic systems. For instance, N-arylated derivatives of this compound can undergo a sequence of reactions to form quinolino-pyrrolophenanthridines. This transformation would typically involve an initial intramolecular cyclization involving the alkyne and the amino group, followed by further cyclization and aromatization steps. The precise reaction pathway and the final product can be tuned by the choice of reactants, catalysts, and reaction conditions.

The general strategy often involves a palladium-catalyzed intramolecular annulation followed by a subsequent cyclization. The presence of the chloro group allows for a post-cyclization modification via another cross-coupling reaction, further increasing the molecular complexity.

Brønsted Acid-Mediated Reaction Pathways

Brønsted acids can play a crucial role in mediating the reactivity of this compound. The amino group can be protonated by a Brønsted acid, which would significantly alter the electronic properties of the ring, making it more electron-deficient. This protonation can influence the regioselectivity and rate of subsequent reactions.

Furthermore, Brønsted acids can catalyze intramolecular cyclization reactions. For example, in the presence of a strong acid, the alkyne can be activated towards nucleophilic attack by the amino group, leading to the formation of a six-membered ring, a key step in the synthesis of quinoline (B57606) derivatives. The nature of the acid and the reaction conditions can determine the outcome of the reaction, potentially leading to different cyclized products.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4 Chloro 2 P Tolylethynyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-Chloro-2-(p-tolylethynyl)aniline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework, including connectivity and spatial relationships, can be constructed.

The ¹H NMR spectrum of this compound provides crucial information about the number and electronic environment of the protons in the molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton. For instance, the aromatic protons of the aniline (B41778) and tolyl rings are expected to resonate in the downfield region (typically δ 6.5-8.0 ppm) due to the anisotropic effect of the aromatic rings. The methyl protons of the tolyl group, being attached to an sp³-hybridized carbon, would appear in the upfield region (around δ 2.4 ppm). The protons of the amino (-NH₂) group often exhibit a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The coupling constants (J), arising from spin-spin coupling between neighboring non-equivalent protons, are invaluable for establishing connectivity. For example, the ortho, meta, and para couplings in the aromatic rings provide definitive evidence for the substitution pattern.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents. The quaternary carbons of the alkyne moiety are expected to appear in a characteristic region (typically δ 80-100 ppm). The aromatic carbons will have distinct chemical shifts based on the electronic effects of the chloro, amino, and tolylethynyl substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Coupling Constants (J, Hz) |

| C1-NH₂ | - | 145.0 | - | - |

| C2-C≡ | - | 115.5 | - | - |

| C3-H | 7.45 | 132.0 | d | J = 2.5 Hz |

| C4-Cl | - | 128.5 | - | - |

| C5-H | 7.10 | 129.5 | dd | J = 8.5, 2.5 Hz |

| C6-H | 6.80 | 116.0 | d | J = 8.5 Hz |

| NH₂ | 4.10 | - | br s | - |

| C≡C | - | 94.0 | - | - |

| C≡C | - | 88.0 | - | - |

| C1' | - | 119.0 | - | - |

| C2'/C6' | 7.40 | 131.5 | d | J = 8.0 Hz |

| C3'/C5' | 7.15 | 129.0 | d | J = 8.0 Hz |

| C4' | - | 139.0 | - | - |

| CH₃ | 2.38 | 21.5 | s | - |

Note: The predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary slightly.

To overcome the limitations of one-dimensional NMR in complex molecules, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are typically separated by two or three bonds. sdsu.edu For this compound, COSY would be instrumental in confirming the spin systems within the aniline and tolyl rings. For example, a cross-peak between the protons at C5 and C6 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for connecting the different fragments of the molecule. For instance, HMBC can show correlations from the protons on the tolyl ring to the alkyne carbons, and from the aniline protons to the alkyne carbons, thus confirming the connectivity of the entire molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), the molecular formula can be unequivocally established. For this compound (C₁₅H₁₂ClN), HRMS would be expected to yield a molecular ion peak with a mass that is extremely close to the calculated theoretical mass. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

| [M]⁺ | 241.0658 | 241.0655 | C₁₅H₁₂³⁵ClN |

| [M+2]⁺ | 243.0629 | 243.0626 | C₁₅H₁₂³⁷ClN |

Note: The observed m/z values are hypothetical but represent the expected high accuracy of an HRMS measurement.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies of Functional Groups

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule leads to transitions between vibrational energy levels. Key expected absorptions for this compound would include the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), the C≡C stretching of the alkyne (around 2200-2250 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching in the aromatic rings (around 1450-1600 cm⁻¹). The C-Cl stretching vibration is typically observed in the fingerprint region (below 800 cm⁻¹). researchgate.netresearchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman is often better for non-polar moieties. The symmetric C≡C stretch of the internal alkyne is often strong and sharp in the Raman spectrum, providing a clear signature for this functional group. Aromatic ring vibrations also give rise to characteristic Raman bands.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3450, 3350 | Weak | Asymmetric and symmetric stretching |

| Aromatic C-H | 3100-3000 | Strong | Stretching |

| Aliphatic C-H | 2920 | Medium | Stretching |

| C≡C | 2220 | Strong, sharp | Stretching |

| Aromatic C=C | 1600, 1580, 1490 | Strong | Ring stretching |

| C-N | 1300 | Medium | Stretching |

| C-Cl | 750 | Medium | Stretching |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Analysis

UV-Vis absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions within the molecule.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* transitions within the conjugated system, which includes the aniline ring, the ethynyl (B1212043) linker, and the tolyl group. The presence of the electron-donating amino group and the extended conjugation through the alkyne are likely to cause a bathochromic (red) shift in the absorption maxima compared to simpler aromatic systems like benzene (B151609) or chlorobenzene. researchgate.netresearchgate.net

Furthermore, the molecule possesses both an electron-donating group (the amino group on the aniline ring) and an electron-rich tolyl group connected through a π-system, which could give rise to intramolecular charge-transfer (ICT) states upon electronic excitation. These ICT states can be sensitive to solvent polarity, a phenomenon known as solvatochromism, where the absorption and emission maxima shift with changes in the polarity of the solvent.

Fluorescence spectroscopy measures the emission of light from the excited state back to the ground state. If this compound is fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the quantum yield of fluorescence provide further insights into the nature of the excited state and the deactivation pathways available to the molecule. The study of its fluorescence properties would be crucial in assessing its potential for applications in areas such as molecular sensing or optoelectronics.

Solvatochromic Effects and Quantum Yield Determinations

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or emission spectra upon a change in solvent polarity. This phenomenon is indicative of a difference in the dipole moment between the molecule's ground and excited states. For substituted anilines, the intramolecular charge transfer (ICT) character often leads to pronounced solvatochromic shifts. The study of these effects provides insight into the electronic structure and the nature of solute-solvent interactions.

Quantum yield (Φ) is a measure of the efficiency of a photophysical process. For fluorescence, the quantum yield (Φf) is the ratio of photons emitted to photons absorbed. This parameter is crucial for assessing the potential of a compound in applications such as fluorescent probes, sensors, or organic light-emitting diodes (OLEDs).

While specific experimental data on the solvatochromic effects and quantum yield for this compound are not extensively reported in publicly available literature, studies on structurally related nitroanilines and other substituted anilines can provide a basis for expected behavior. researchgate.net It is anticipated that this compound would exhibit positive solvatochromism, where the emission peak shifts to a lower energy (red-shift) in more polar solvents. This is due to the stabilization of the more polar excited state by the polar solvent molecules. The quantum yield would likely be solvent-dependent, potentially decreasing in highly polar or protic solvents due to non-radiative decay pathways.

Table 1: Representative Solvatochromic Data for a Generic Substituted Aniline

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |

| Hexane | 31.0 | 350 | 420 | 4900 |

| Toluene | 33.9 | 355 | 435 | 5350 |

| Dichloromethane | 40.7 | 365 | 460 | 6200 |

| Acetonitrile | 45.6 | 370 | 480 | 6800 |

| Methanol | 55.4 | 375 | 500 | 7600 |

Note: This table is illustrative and represents typical trends for solvatochromic anilines.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the precise positions of atoms, as well as bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would reveal critical structural details. While specific crystallographic data for this compound is not found in the searched databases, analysis of a related compound like 4-Chloro-2-nitroaniline provides a framework for the expected findings. researchgate.netnih.gov

The analysis would focus on:

Molecular Conformation: Determining the planarity of the aniline and tolyl rings and the dihedral angles between them. The orientation of the ethynyl linker and the substituents on the aniline ring would be precisely defined.

Crystal Packing: Understanding how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces.

Intermolecular Interactions: Identifying specific non-covalent interactions that stabilize the crystal structure. For this molecule, potential interactions would include N-H···Cl or N-H···π hydrogen bonds, and π–π stacking interactions between the aromatic rings. These interactions are crucial as they influence the material's bulk properties, such as melting point and solubility.

Table 2: Representative Crystallographic Data for a Substituted Aniline (based on 4-Chloro-2-nitroaniline)

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₂ClN | bldpharm.com |

| Formula Weight | 241.72 | bldpharm.com |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | Pc | researchgate.net |

| a (Å) | 11.272 (3) | researchgate.net |

| b (Å) | 3.8023 (11) | researchgate.net |

| c (Å) | 17.016 (5) | researchgate.net |

| β (°) | 97.051 (8) | researchgate.net |

| Volume (ų) | 723.8 (4) | researchgate.net |

| Z | 4 | researchgate.net |

| Key Interactions | Intermolecular N—H⋯O hydrogen bonds | researchgate.net |

Note: The crystallographic data presented is for 4-Chloro-2-nitroaniline and serves as an illustrative example of the parameters that would be determined for this compound. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 P Tolylethynyl Aniline

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules in their ground state. rsc.org These calculations provide a wealth of information about molecular geometry, stability, and electronic properties. For complex organic molecules like 4-Chloro-2-(p-tolylethynyl)aniline, DFT offers a balance of accuracy and computational efficiency. nih.govijcce.ac.ir

The geometry of aniline (B41778) derivatives is a subject of considerable interest, with the pyramidalization of the amino group being a key feature. wikipedia.orgresearchgate.net The degree of pyramidalization is a compromise between the sp3 hybridization favored for the nitrogen lone pair and the planar sp2 hybridization that allows for better delocalization of the lone pair into the aromatic ring. wikipedia.org In this compound, the electronic effects of the chloro, p-tolylethynyl, and amino substituents will influence the final geometry. The presence of electron-withdrawing and electron-donating groups can alter the planarity of the aniline ring and the orientation of the substituents. wikipedia.org

A conformational analysis would also be necessary to identify the most stable conformer, particularly concerning the rotation around the C-N bond and the bonds connecting the ethynyl (B1212043) linker to the aromatic rings.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl | 1.74 Å |

| C-N | 1.40 Å | |

| C≡C | 1.21 Å | |

| C-C (aniline-ethynyl) | 1.43 Å | |

| C-C (ethynyl-tolyl) | 1.44 Å | |

| Bond Angle | C-C-N | 121° |

| C-C-Cl | 119° | |

| C-C≡C | 178° | |

| Dihedral Angle | Cl-C-C-N | 0.5° |

| C-C-N-H | 155° |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and p-tolyl moieties, which act as electron donors. The LUMO, conversely, would likely be distributed over the chloro-substituted aniline ring and the ethynyl bridge, which can act as electron-accepting regions. This distribution is characteristic of a "push-pull" system, where electron density is pushed from the donor to the acceptor part of the molecule.

Charge distribution mapping, often visualized through Molecular Electrostatic Potential (MEP) maps, provides a visual representation of the charge distribution. journaleras.com In these maps, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas). For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the chlorine atom, while the hydrogen atoms of the amino group would exhibit a positive potential. journaleras.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.98 |

| HOMO-LUMO Gap | 3.87 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand the photophysical properties of a molecule, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. acs.orgrsc.org This method allows for the calculation of excited state energies and properties, providing insights into the electronic transitions that occur upon photoexcitation. beilstein-journals.org

TD-DFT calculations can simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of a molecule. ijcce.ac.ir The calculated absorption spectrum would reveal the wavelengths of light that this compound is likely to absorb. These absorptions correspond to electronic transitions from the ground state to various excited states. The emission spectrum, on the other hand, predicts the wavelengths of light the molecule would emit as it relaxes from an excited state back to the ground state.

For a push-pull molecule like this compound, the lowest energy absorption band is often associated with a transition from the HOMO to the LUMO, which can have significant charge-transfer character.

Table 3: Hypothetical Simulated Spectral Data for this compound

| Spectrum | Wavelength (nm) | Oscillator Strength |

| Absorption (λmax) | 350 | 0.85 |

| Emission (λem) | 450 | - |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

The "push-pull" nature of this compound makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.gov In an ICT state, an electron is transferred from the donor part of the molecule (the aniline and tolyl groups) to the acceptor part (the chloro-substituted ring and ethynyl linker).

In some cases, following the initial ICT, the molecule may undergo a conformational change, such as rotation around a single bond, to reach a more stable, highly polar excited state known as a Twisted Intramolecular Charge-Transfer (TICT) state. acs.org The formation of TICT states can have a profound effect on the fluorescence properties of a molecule, often leading to a large Stokes shift (the difference between the absorption and emission maxima) and sensitivity of the emission to the polarity of the solvent. Computational studies can help to identify the potential for ICT and TICT state formation by mapping the potential energy surface of the excited state as a function of the relevant torsional angles. acs.orgresearchgate.net

Reaction Mechanism Exploration via Potential Energy Surface (PES) Mapping

Computational chemistry can also be used to explore the potential reaction pathways of a molecule by mapping its Potential Energy Surface (PES). sydney.edu.au A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By identifying the transition states (saddle points on the PES) and intermediates (local minima on the PES), the mechanism of a chemical reaction can be elucidated. nih.govsydney.edu.au

For this compound, PES mapping could be used to investigate various reactions, such as electrophilic aromatic substitution on the aniline ring or reactions involving the ethynyl group. wikipedia.org For instance, the mechanism of a Sonogashira coupling reaction to synthesize this molecule could be investigated, or its subsequent reactivity in further chemical transformations could be predicted. These studies provide valuable insights into the reactivity of the molecule and can aid in the design of new synthetic routes and materials. anr.fr

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Fluctuations

Molecular dynamics (MD) simulations provide a means to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. An MD simulation of this compound would reveal how the molecule moves and changes shape over time in a given environment, such as in a solvent or interacting with a biological target.

The key aspects of the dynamic behavior of this compound that could be investigated include:

Vibrational Modes: MD simulations can also reveal the characteristic vibrational frequencies of different parts of the molecule, which can be correlated with experimental spectroscopic data.

Solvent Effects: The behavior of the molecule can be simulated in different solvents to understand how intermolecular interactions with solvent molecules influence its conformation and dynamics.

Hypothetical Torsional Angle Fluctuations for this compound:

The following interactive table illustrates the kind of data that could be generated from an MD simulation, showing the average and standard deviation of key dihedral angles that define the molecule's conformation.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Average Angle (degrees) | Standard Deviation (degrees) |

| Aniline-Ethynyl | C1 (Aniline) | C2 (Aniline) | C (Ethynyl) | C (Ethynyl) | 10.5 | 5.2 |

| Ethynyl-Tolyl | C (Ethynyl) | C (Ethynyl) | C1 (Tolyl) | C2 (Tolyl) | 15.3 | 8.1 |

Note: This table is for illustrative purposes and the values are hypothetical, based on general knowledge of similar molecular structures.

These conformational fluctuations are critical for understanding how the molecule might bind to a receptor or enzyme active site. A flexible molecule may be able to adopt a specific conformation required for high-affinity binding, a property that is crucial in drug design and materials science.

Advanced Research Applications and Potential Translational Avenues for 4 Chloro 2 P Tolylethynyl Aniline Scaffolds

Utilization as Monomeric Units in Advanced Polymer Synthesis

The structure of 4-chloro-2-(p-tolylethynyl)aniline, featuring a reactive amine group and a cross-linkable ethynyl (B1212043) moiety, positions it as a promising monomer for the synthesis of high-performance polymers.

Precursors for Functional Polyimides, Polyamides, and Poly(amide-imides) with Tunable Crosslinking Properties

The amine functionality of this compound allows for its incorporation into the backbones of polyimides, polyamides, and poly(amide-imides) through established polymerization techniques. The presence of the pendant p-tolylethynyl group would impart these polymers with the ability to undergo thermal or catalytic crosslinking. This crosslinking can significantly enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. The tolyl group may further influence solubility and processing characteristics.

| Polymer Type | Potential Monomeric Reaction | Anticipated Properties of Resulting Polymer |

| Polyimides | Polycondensation with aromatic dianhydrides | High thermal stability, excellent mechanical properties, low dielectric constant, tunable crosslinking for enhanced solvent resistance. |

| Polyamides | Polycondensation with dicarboxylic acids | Good mechanical strength, flexibility, potential for high-temperature applications after crosslinking. |

| Poly(amide-imides) | Reaction with trimellitic anhydride (B1165640) chloride or other suitable monomers | Combination of the advantageous properties of both polyamides and polyimides, including high strength, thermal stability, and processability. |

Development of Conjugated Polymers with Specific Optical or Electronic Responses

The ethynyl linkage in this compound provides a site for creating extended π-conjugated systems. Polymerization through this functionality, potentially via oxidative coupling or other modern polymerization methods, could lead to the formation of conjugated polymers. The electronic properties of such polymers would be influenced by the chloro and tolyl substituents on the aniline (B41778) ring, potentially leading to materials with specific optical absorption and emission characteristics, as well as interesting semiconducting or conducting properties. The earliest examples of conjugated polymers date back to the polymerization of aniline itself. The incorporation of the ethynyl group and its substituents would offer a modern twist on this classic field.

Role in the Construction of Complex Organic and Supramolecular Architectures

Beyond polymerization, the distinct functionalities of this compound make it a valuable building block for more intricate molecular and supramolecular structures.

Building Blocks for Fused Heterocyclic Systems with Novel Topologies

The 2-alkynyl aniline motif is a well-established precursor for the synthesis of a variety of fused heterocyclic compounds, most notably indoles and quinolines. Intramolecular cyclization reactions, often catalyzed by transition metals, can be employed to construct these complex ring systems. The chloro and p-tolyl substituents on the this compound scaffold would be incorporated into the final heterocyclic product, allowing for the fine-tuning of its electronic properties and steric profile. Methodologies such as the Sonogashira coupling are instrumental in preparing the necessary 2-alkynyl aniline precursors.

Components in Supramolecular Assemblies and Host-Guest Chemistry

The aniline moiety can participate in hydrogen bonding, a key interaction in supramolecular chemistry. This allows for the potential use of this compound as a guest molecule in host-guest complexes or as a component in self-assembling supramolecular structures. The ethynyl and chloro groups would offer additional sites for non-covalent interactions, such as π-π stacking and halogen bonding, further directing the assembly process. The principles of host-guest chemistry with aniline derivatives have been demonstrated, suggesting that this compound could be selectively encapsulated by appropriate host molecules.

Exploration as Chromophores and Fluorophores in Functional Materials

The extended π-system created by the ethynyl-aryl linkage in this compound suggests its potential as a core structure for chromophores and fluorophores.

The absorption and emission properties of such a molecule would be dictated by the nature and position of the substituents on the aromatic rings. The chlorine atom, being an electron-withdrawing group, and the tolyl group, being an electron-donating group, would modulate the energy levels of the frontier molecular orbitals, thereby influencing the color and fluorescence characteristics. The synthesis of related chromophores often involves multicomponent reactions to build complex π-systems. The development of aniline-based fluorophores is an active area of research, with applications in sensing and materials science. The specific photophysical properties of this compound would need to be experimentally determined, but the structural motifs present suggest a strong likelihood of interesting optical behavior.

Mechanofluorochromic Systems with Reversible Emission Shifts

Mechanofluorochromism, the change in fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing, is a fascinating property of some solid-state luminescent materials. This phenomenon arises from the alteration of molecular packing and intermolecular interactions upon the application of force, which in turn affects the electronic energy levels and de-excitation pathways of the fluorophores. Diarylalkyne derivatives, particularly those with a twisted intramolecular charge transfer (TICT) character, are promising candidates for mechanofluorochromic materials.

While direct studies on the mechanofluorochromic behavior of this compound are not extensively documented, the broader class of phenylene ethynylenes and other diarylalkynes has shown significant promise in this area. osti.gov The structural features of this compound—specifically the presence of the chloro and tolyl substituents—are expected to influence its solid-state packing and, consequently, its mechanofluorochromic properties.

The general mechanism for mechanofluorochromism in such compounds involves the transition between a stable crystalline state with one emission color and a metastable amorphous or altered crystalline state with a different emission color. Grinding or shearing can disrupt the initial crystal packing, leading to a red or blue shift in the fluorescence spectrum. This process is often reversible, with the original emission color being restored upon heating or solvent vapor annealing. The reversibility and the magnitude of the emission shift are critical parameters for practical applications.

| Compound Family | Mechanical Stimulus | Emission Shift (nm) | Reversibility |

| Aniline-terminated phenylene ethynylenes | Grinding | Green to Orange | Yes (Heating) |

| Cyanoethylene derivatives | Grinding | Blue to Green-Yellow | Yes (Fuming with solvent) |

| Tetraphenylethylene derivatives | Pressure | Blue to Cyan | Yes (Heating) |

This table presents representative data for classes of compounds related to this compound, illustrating the potential for mechanofluorochromic behavior.

The chlorine atom in this compound can participate in halogen bonding and other non-covalent interactions, which could lead to robust and potentially switchable solid-state emission. The tolyl group, with its steric bulk, will also play a crucial role in determining the initial packing motif and the energetic barrier for the transition to the mechanically induced state. Research into analogous systems suggests that the interplay between these substituents could be systematically tuned to control the mechanofluorochromic response. rsc.org

Photoactive Compounds with Tunable Luminescence Properties

The extended π-conjugation provided by the ethynyl linkage in this compound makes it an inherently fluorescent molecule. The photophysical properties, such as absorption and emission wavelengths, quantum yield, and lifetime, can be finely tuned by modifying its chemical structure. This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

The electronic nature of the substituents on the aniline and phenyl rings plays a critical role in determining the luminescence properties. The electron-donating amino group and the electron-withdrawing chloro group on the aniline ring, combined with the methyl group on the tolyl ring, create a push-pull-like system that can influence the intramolecular charge transfer (ICT) character of the excited state. The extent of this ICT can be modulated by the solvent polarity, leading to solvatochromic shifts in the emission spectrum.

Furthermore, the introduction of different functional groups at various positions on the scaffold can be used to systematically alter the emission color across the visible spectrum. For instance, increasing the electron-donating or electron-withdrawing strength of the substituents can lead to significant bathochromic (red) or hypsochromic (blue) shifts in the emission maximum.

| Diarylalkyne Derivative | Substituents | Emission Max (nm) in Toluene | Quantum Yield |

| Diphenylacetylene | Unsubstituted | ~320 | ~0.02 |

| 4,4'-Diaminodiphenylacetylene | Two -NH2 | ~380 | ~0.50 |

| 4,4'-Dinitrodiphenylacetylene | Two -NO2 | ~450 | ~0.01 |

| 4-Amino-4'-nitrodiphenylacetylene | -NH2, -NO2 | ~550 | ~0.25 |

This table provides a comparative overview of how different substituents affect the photophysical properties of diarylalkyne scaffolds, suggesting the potential for tuning the luminescence of this compound.

The solid-state emission of this compound and its derivatives is also of significant interest. Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is often observed in molecules with restricted intramolecular rotation in the solid state. The bulky substituents and the potential for specific intermolecular interactions in this compound make it a candidate for exhibiting AIE, which is a highly sought-after characteristic for solid-state lighting and display applications.

Application as Probes for Fundamental Mechanistic Studies in Organic Reactions

The 2-alkynylaniline moiety within this compound is a versatile reactive intermediate that can participate in a variety of cyclization reactions to form important heterocyclic structures, most notably indoles and quinolines. nih.govnih.govjocpr.comresearchgate.net This reactivity makes it a valuable tool for probing the mechanisms of these fundamental organic transformations.

The presence of the alkyne and the nucleophilic amino group in close proximity allows for intramolecular cyclization to be initiated by various reagents, including electrophiles and transition metal catalysts. By systematically varying the substituents on the aniline ring and the alkyne terminus, as in the case of this compound, researchers can gain insights into the electronic and steric effects that govern the reaction pathways.

For example, in electrophile-mediated cyclizations, the regioselectivity of the attack on the alkyne and the subsequent cyclization can be influenced by the electronic nature of the substituents. The chloro and tolyl groups in the target molecule would exert opposing electronic effects, providing a nuanced system to study the factors controlling the reaction outcome.

| Reaction Type | Catalyst/Reagent | Product Type | Mechanistic Insight Gained |

| Electrophilic Cyclization | I2, Br2, ICl | 3-Haloquinolines | Role of electrophile and substituents on reaction rate and regioselectivity. nih.govnih.govresearchgate.net |

| Base-Promoted Cyclization | t-BuOK, NaH | 2-Substituted Indoles | Elucidation of the role of the N-substituent and alkyne terminus on the cyclization pathway. jocpr.com |

| Palladium-Catalyzed Cyclization | PdCl2 | 2,3-Disubstituted Indoles | Understanding the mechanism of aminopalladation and subsequent reductive elimination or other downstream reactions. jocpr.com |

| Gold-Catalyzed Cyclization | Au(I), Au(III) | Indoles/Quinolines | Probing the coordination of the alkyne to the gold center and the subsequent nucleophilic attack. |

This table summarizes various cyclization reactions of 2-alkynylanilines and the mechanistic insights that can be derived from studying them, highlighting the potential of this compound as a probe.

Furthermore, the spectroscopic properties of this compound and its cyclized products can be utilized to monitor the progress of these reactions in real-time. Changes in the UV-Vis absorption and fluorescence spectra upon conversion of the starting material to the product can provide kinetic data and help to identify reaction intermediates. This makes the compound a potential fluorescent probe for studying reaction mechanisms, where the "turning on" or "turning off" of fluorescence can signal the progress of a particular chemical transformation. The development of such in-situ probes is of great interest for high-throughput screening of reaction conditions and for gaining a deeper understanding of complex reaction networks.

Comparative Analysis and Structure Reactivity Relationships Within the Haloaryl Ethynylaniline Class

Influence of Halogen Position and Type on Molecular Properties and Reactivity

The basicity of the aniline (B41778) nitrogen is a key property influenced by halogen substitution. Generally, halogen substituents decrease the basicity of aniline due to their electron-withdrawing nature. This effect is modulated by the halogen's position (ortho, meta, or para) relative to the amino group.

For chloro-substituted anilines, the pKa values of the conjugate acids illustrate this trend. The "ortho effect" is a significant phenomenon where ortho-substituted anilines are often weaker bases than their meta and para isomers, regardless of the substituent's electronic nature. quora.compublish.csiro.au This is attributed to a combination of steric hindrance and electronic factors. quora.com In the case of ortho-haloanilines, the close proximity of the halogen to the amino group can sterically hinder the approach of a proton and destabilize the resulting anilinium ion. quora.com

Table 1: pKa Values of Haloaniline Conjugate Acids

| Substituent | Ortho pKa | Meta pKa | Para pKa |

| Fluoro | 3.20 | 3.59 | 4.65 |

| Chloro | 2.64 | 3.34 | 3.98 |

| Bromo | 2.60 | 3.51 | 3.91 |

| Iodo | 2.60 | 3.60 | 3.78 |

Data sourced from various literature reports.

Effect of Varied Aryl/Alkyl Substituents on the Ethynyl (B1212043) Moiety on Electronic Structure and Chemical Transformations

The substituent attached to the ethynyl group, in this case, the p-tolyl group, plays a crucial role in modulating the electronic structure and reactivity of the entire molecule. This substituent can influence the electron density of the alkyne and, through conjugation, the aniline ring.

The nature of the substituent on the ethynyl moiety can be varied from electron-donating groups (EDGs) to electron-withdrawing groups (EWGs). An EDG, such as the p-tolyl group (which is weakly electron-donating due to hyperconjugation), would be expected to increase the electron density of the ethynyl bond and the aromatic system. Conversely, an EWG would decrease it. These changes in electronic structure have profound implications for the molecule's reactivity in various chemical transformations.

For instance, in cyclization reactions, a common transformation for 2-ethynylanilines to form indoles, the electronic nature of the ethynyl substituent can affect the reaction rate and yield. Electron-rich alkynes may facilitate electrophilic cyclization reactions, while electron-poor alkynes might be more susceptible to nucleophilic attack. While specific kinetic data for the cyclization of 4-Chloro-2-(p-tolylethynyl)aniline is not extensively documented, studies on related systems demonstrate the importance of the ethynyl substituent. For example, research on the cyclization of 2-ethynylaniline (B1227618) derivatives has shown that the reaction conditions can be optimized for various substrates, including those with bulky groups.

Table 2: Predicted Influence of Ethynyl Substituents on Electronic Properties

| Substituent on Ethynyl Group | Expected Effect on Electron Density | Predicted Impact on Reactivity in Electrophilic Cyclization |

| p-Methoxyphenyl (strong EDG) | Increase | Enhanced |

| p-Tolyl (weak EDG) | Slight Increase | Slightly Enhanced |

| Phenyl (neutral) | Neutral | Baseline |

| p-Nitrophenyl (strong EWG) | Decrease | Diminished |

This table illustrates the expected qualitative trends. Quantitative data from computational studies or experimental work on a systematic series of these compounds would be necessary to confirm these predictions.

Systematic Comparison of Ortho, Meta, and Para Substitution Patterns on the Aniline Ring

The substitution pattern on the aniline ring itself, specifically the relative positions of the halogen and the ethynyl group, significantly impacts the molecule's properties. In this compound, the chloro and ethynyl groups are in a 1,4-relationship with respect to each other on the aniline ring, and the amino group is at position 1. This creates a complex interplay of electronic effects.

To systematically analyze this, we can consider the Hammett substituent constants (σ), which provide a quantitative measure of the electronic effect of a substituent.

Table 3: Hammett Constants (σp) for Relevant Substituents

| Substituent | σp Value | Electronic Effect |

| -Cl | +0.23 | Electron-withdrawing (inductive) |

| -CH3 | -0.17 | Electron-donating (hyperconjugation) |

| -C≡CH | +0.23 | Electron-withdrawing (inductive) |

| -NH2 | -0.66 | Electron-donating (resonance) |

The positive σp value for the chloro group indicates its electron-withdrawing nature at the para position. The p-tolyl group on the ethynyl moiety, with its methyl group, will have a net electron-donating effect. The ethynyl group itself is generally considered to be electron-withdrawing. The amino group is a strong electron-donating group.

Examination of Steric and Electronic Effects on Reaction Kinetics and Selectivity

Both steric and electronic effects play a crucial role in determining the kinetics and selectivity of reactions involving this compound and its analogs.

Steric Effects: The presence of the ortho-ethynyl group introduces significant steric bulk around the amino group. This steric hindrance can:

Influence Basicity: As discussed in the context of the ortho effect, steric hindrance can impede the protonation of the amino group, thereby reducing its basicity. quora.com

Control Reaction Selectivity: In reactions involving the amino group, such as acylation or alkylation, the steric bulk of the ortho-substituent can direct the incoming reagent to the less hindered para position of another reactant or influence the conformation of the transition state.

Electronic Effects: The electronic nature of the substituents governs the nucleophilicity and electrophilicity of different parts of the molecule.

Aniline Ring Reactivity: The combination of the electron-donating amino group and the electron-withdrawing chloro and ethynyl groups creates a complex pattern of electron density on the aniline ring, which will dictate the regioselectivity of electrophilic aromatic substitution reactions.

Alkyne Reactivity: The electron density of the ethynyl bond, modulated by the p-tolyl substituent, will influence its susceptibility to attack by either electrophiles or nucleophiles. For example, in metal-catalyzed cross-coupling reactions, the electronic properties of the alkyne can affect the oxidative addition and reductive elimination steps.

Future Research Directions and Unaddressed Challenges for 4 Chloro 2 P Tolylethynyl Aniline Research

Development of More Sustainable and Atom-Economic Synthetic Routes

A primary challenge in the synthesis of 4-Chloro-2-(p-tolylethynyl)aniline lies in developing methodologies that are both efficient and environmentally benign. The most logical and established method for its synthesis is the Sonogashira cross-coupling reaction. numberanalytics.comresearchgate.net This reaction would involve the coupling of a suitable 4-chloro-2-haloaniline derivative with p-tolylethyne.

Future research should focus on moving beyond traditional Sonogashira conditions, which often rely on copper co-catalysts and organic solvents, posing environmental concerns. rsc.org A significant advancement would be the development of a sustainable, copper-free Sonogashira protocol. rsc.orgacs.org Research efforts could be directed towards using water or a biodegradable mixture of water and isopropanol (B130326) as the reaction solvent, which would constitute a greener process. rsc.orgrsc.org

The principle of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is a critical consideration. nih.govrsc.org Classical synthetic routes often generate stoichiometric byproducts, leading to significant waste. nih.gov Future synthetic strategies should aim for higher atom economy, for instance, by designing catalytic cycles that minimize waste or by exploring alternative one-pot syntheses from more basic precursors like arylaldehydes. rsc.orgjocpr.com

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Key Research Challenges |

| Traditional Sonogashira Coupling | High yields, well-established | Use of toxic solvents, copper co-catalyst requirement, moderate atom economy |

| Sustainable Sonogashira Coupling | Environmentally benign solvents (e.g., water), reduced toxicity | Catalyst stability and activity in aqueous media, separation of product |

| One-Pot Multi-Component Reaction | High step economy, potentially high atom economy | Development of a suitable catalytic system, control of selectivity |

Elucidation of Novel Catalytic Systems for Challenging Transformations

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. While palladium catalysts are standard for Sonogashira couplings, future research should explore more cost-effective and sustainable alternatives. researchgate.net This includes investigating the utility of heterogeneous catalysts, which offer the advantages of easy separation and reusability. acs.org

Beyond its synthesis, this compound itself can be a substrate for further catalytic transformations. The aniline (B41778) and chloro-substituents, as well as the acetylene (B1199291) linkage, are all amenable to further functionalization. A significant challenge will be the development of chemoselective catalytic systems that can target one functional group without affecting the others. For instance, developing a catalyst that can facilitate a subsequent cross-coupling reaction at the chloro position while leaving the aniline and alkyne intact would be a notable achievement.

Furthermore, the internal alkyne could participate in catalytic reactions such as cyclotrimerization to form highly substituted benzene (B151609) derivatives or be used in C-H annulation reactions to build complex, ladder-type π-systems. nih.govrsc.org Research into nickel-catalyzed transformations could also be a fruitful avenue, potentially leading to novel molecular architectures. nih.gov

In-depth Exploration of Advanced Material Applications with Enhanced Performance

The diarylacetylene core of this compound makes it an intriguing candidate for advanced materials. wiley-vch.deiaamonline.org Diarylacetylene-based polymers have shown promise in applications such as gas separation membranes due to their rigid structures. acs.org Future research could focus on the polymerization of this compound or its derivatives to create novel polymers. The presence of the chloro and amino groups provides handles for tuning the polymer's properties, such as solubility, thermal stability, and gas permeability. acs.org

The conjugated π-system of this molecule also suggests potential applications in organic electronics. Oligo(p-phenyleneethynylene)s (OPEs), which share a similar structural backbone, are known for their fluorescent properties and have been investigated for use in organic light-emitting diodes (OLEDs) and chemical sensors. scielo.org.mx A significant research direction would be to synthesize oligomers or polymers of this compound and characterize their electronic and optical properties. The challenge will be to establish structure-property relationships to design materials with tailored performance characteristics for specific applications.

Deeper Understanding of Complex Photophysical Phenomena and Excited State Dynamics

A fundamental understanding of the photophysical properties of this compound is essential for its application in optical and electronic materials. The interaction between the electron-donating aniline group and the π-system of the tolylethynyl moiety is expected to give rise to interesting photophysical behaviors, such as intramolecular charge transfer (ICT).

Future research should involve a thorough investigation of the absorption and emission properties of this molecule in various solvents to understand its solvatochromic behavior. researchgate.net A key challenge will be to elucidate the complex excited-state dynamics, including the rates of radiative and non-radiative decay, and the potential for intersystem crossing to triplet states. Time-resolved spectroscopic techniques will be crucial for these studies. Understanding these fundamental processes is critical for designing molecules with high fluorescence quantum yields or for applications that harness triplet excitons.

Integration with Automated Synthesis and Flow Chemistry for Scalable Production and Discovery

For this compound to be utilized in practical applications, scalable and efficient production methods are necessary. Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgnih.gov

A significant future research direction would be the development of a continuous flow process for the synthesis of this compound, likely based on a heterogeneous catalytic Sonogashira coupling. thalesnano.comacs.org This would involve designing a packed-bed reactor with an immobilized palladium catalyst and potentially a copper co-catalyst. nih.govacs.org The challenges in this area include catalyst leaching, reactor clogging, and optimizing reaction conditions (flow rate, temperature, and pressure) for maximum yield and purity.

Furthermore, automated synthesis platforms could be employed to rapidly generate a library of derivatives based on the this compound scaffold. This high-throughput approach would accelerate the discovery of new compounds with optimized properties for specific applications in materials science or medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-(p-tolylethynyl)aniline, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves a Sonogashira coupling between 4-chloro-2-iodoaniline (or bromoaniline) and p-tolylethyne. Critical parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI is commonly used for cross-coupling reactions .

- Solvent and base : Use anhydrous THF or DMF with triethylamine to scavenge HI/HBr byproducts.

- Temperature : Reactions are often conducted at 60–80°C under inert gas .

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted starting materials and byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- FT-IR : Identify N-H stretching (~3400 cm⁻¹) and C≡C vibrations (~2200 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms the ethynyl carbon (δ 80–100 ppm) .